Amino Tadalafil

Catalog No.
S518646
CAS No.
385769-84-6
M.F
C21H18N4O4
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino Tadalafil

CAS Number

385769-84-6

Product Name

Amino Tadalafil

IUPAC Name

(2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20-/m1/s1

InChI Key

VUKJGAVIWMPOOJ-FOIQADDNSA-N

SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

Solubility

Soluble in DMSO

Synonyms

Aminotadalafil

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

Description

The exact mass of the compound Aminotadalafil is 390.1328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amino Tadalafil is an analog of Tadalafil, which is primarily used for treating erectile dysfunction and pulmonary arterial hypertension. Structurally, Amino Tadalafil retains the core features of Tadalafil while incorporating an amino group that enhances its pharmacological properties. It acts as a potent inhibitor of phosphodiesterase-5, an enzyme that degrades cyclic guanosine monophosphate (cGMP) in smooth muscle tissues, particularly in the corpus cavernosum of the penis . The chemical formula for Amino Tadalafil is C21H18N4O4, and it has a molecular weight of approximately 378.39 g/mol .

Similar to tadalafil, aminotadalafil is believed to act as a phosphodiesterase type 5 (PDE5) inhibitor [, ]. PDE5 is an enzyme that breaks down a molecule called cyclic guanosine monophosphate (cGMP), which plays a role in relaxation of smooth muscle tissue. By inhibiting PDE5, aminotadalafil may increase blood flow to certain tissues, potentially leading to effects similar to tadalafil [, ]. However, the specific mechanism of action of aminotadalafil needs further investigation [].

As aminotadalafil is not an approved medication, its safety profile is not well-established. Research on this compound is in the preliminary stages and should only be handled by qualified researchers in a laboratory setting []. There is a potential for adverse effects similar to those seen with tadalafil, which can include headache, flushing, and indigestion [].

Potential Mechanisms of Action

Research suggests that Aminotadalafil shares similar mechanisms of action with Tadalafil. Both drugs belong to a class of medications called phosphodiesterase-5 (PDE5) inhibitors. PDE5 is an enzyme found in smooth muscle tissue throughout the body, including the penis. When PDE5 is inhibited, it leads to increased blood flow to the penis, which is crucial for achieving and maintaining an erection [].

Studies have explored the potential of Aminotadalafil for investigating various biological processes beyond erectile function. Here are some promising areas of research:

  • Pulmonary Arterial Hypertension (PAH)

    Similar to Tadalafil, Aminotadalafil may be useful in researching pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries that supply the lungs []. By relaxing smooth muscle cells in the pulmonary arteries, Aminotadalafil could potentially improve blood flow and reduce pressure.

  • Heart Failure

    Research suggests that Aminotadalafil might be helpful in studying heart failure, a condition where the heart struggles to pump blood effectively. Aminotadalafil's ability to relax smooth muscle cells could potentially improve blood flow and reduce workload on the heart, but more research is needed [].

  • Cancer Research

    Some studies have investigated the potential role of Aminotadalafil in cancer research. The rationale behind this exploration lies in the drug's ability to affect blood flow and potentially influence tumor growth or metastasis []. However, this area of research is still in its early stages.

The primary reaction involving Amino Tadalafil is its competitive inhibition of phosphodiesterase-5. By binding to the active site of this enzyme, Amino Tadalafil prevents the hydrolysis of cGMP into GMP, leading to increased levels of cGMP within smooth muscle cells. This mechanism promotes vasodilation and enhances erectile function by facilitating increased blood flow .

Amino Tadalafil exhibits significant biological activity as a phosphodiesterase-5 inhibitor. In vitro studies have demonstrated its ability to enhance the effects of nitric oxide by prolonging the action of cGMP in target tissues. This results in improved erectile function and has potential implications for treating other conditions related to vascular health . Animal studies indicate that when combined with melatonin, Amino Tadalafil may further support recovery from oxidative damage in cavernosal tissues .

The synthesis of Amino Tadalafil can be approached through various organic chemistry techniques. One common method involves modifying existing synthetic pathways used for Tadalafil. The synthesis typically starts with a precursor that undergoes reactions such as acylation and cyclization to form the bicyclic structure characteristic of the compound. Specific details on the synthetic routes are less documented compared to Tadalafil but generally follow similar principles .

Research on the interactions of Amino Tadalafil with other compounds is limited but suggests that it may share similar interaction profiles with other phosphodiesterase-5 inhibitors like Sildenafil and Vardenafil. These interactions primarily involve competition at the phosphodiesterase-5 active site and may influence pharmacokinetics when co-administered with other medications affecting nitric oxide pathways .

Amino Tadalafil shares structural similarities with several other compounds known for their phosphodiesterase-5 inhibitory activity. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaMechanismUnique Features
TadalafilC22H19N3O4Phosphodiesterase-5 inhibitorLonger half-life (~17.5 hours)
SildenafilC22H30N6O4SPhosphodiesterase-5 inhibitorMore potent against phosphodiesterase-6
VardenafilC23H32N4O4SPhosphodiesterase-5 inhibitorFaster onset of action
Amino TadalafilC21H18N4O4Phosphodiesterase-5 inhibitorStructural modification enhances potency

Amino Tadalafil's distinct structural modifications provide it with unique pharmacological properties that may offer advantages over existing treatments like Tadalafil, Sildenafil, and Vardenafil in specific therapeutic contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

390.13280507 g/mol

Monoisotopic Mass

390.13280507 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FY501QO030

Other CAS

385769-84-6

Wikipedia

Aminotadalafil

Dates

Modify: 2023-08-15
1: Ulloa J, Sambrotta L, Redko F, Mazza ON, Garrido G, Becher EF, Muschietti L. Detection of a tadalafil analogue as an adulterant in a dietary supplement for erectile dysfunction. J Sex Med. 2015 Jan;12(1):152-7. doi: 10.1111/jsm.12759. Epub 2014 Nov 17. PubMed PMID: 25402198.
2: Tagami T, Aoyama A, Takeda A, Asada A, Doi T, Kajimura K, Sawabe Y. Simultaneous identification of 18 illegal adulterants in dietary supplements by using high-performance liquid chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2014;55(1):34-40. PubMed PMID: 24598225.
3: Tagami T, Takeda A, Asada A, Aoyama A, Doi T, Kajimura K, Sawabe Y. Simultaneous identification of hydroxythiohomosildenafil, aminotadalafil, thiosildenafil, dimethylsildenafil, and thiodimethylsildenafil in dietary supplements using high-performance liquid chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2013;54(3):232-6. PubMed PMID: 23863369.
4: Lee ES, Kim JW, Lee JH, Han KM, Cho S, Hwang I, Han SY, Chae K, Kim J. Identification of a new tadalafil analogue found in a dietary supplement. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(4):621-6. doi: 10.1080/19440049.2013.766766. Epub 2013 Feb 18. PubMed PMID: 23419124.
5: Häberli A, Girard P, Low MY, Ge X. Isolation and structure elucidation of an interaction product of aminotadalafil found in an illegal health food product. J Pharm Biomed Anal. 2010 Sep 21;53(1):24-8. doi: 10.1016/j.jpba.2010.03.008. Epub 2010 Mar 11. PubMed PMID: 20363087.
6: Hasegawa T, Saijo M, Ishii T, Nagata T, Haishima Y, Kawahara N, Goda Y. Structural elucidation of a tadalafil analogue found in a dietary supplement. Shokuhin Eiseigaku Zasshi. 2008 Aug;49(4):311-5. PubMed PMID: 18787317.
7: Gratz SR, Gamble BM, Flurer RA. Accurate mass measurement using Fourier transform ion cyclotron resonance mass spectrometry for structure elucidation of designer drug analogs of tadalafil, vardenafil and sildenafil in herbal and pharmaceutical matrices. Rapid Commun Mass Spectrom. 2006;20(15):2317-27. PubMed PMID: 16817245.

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